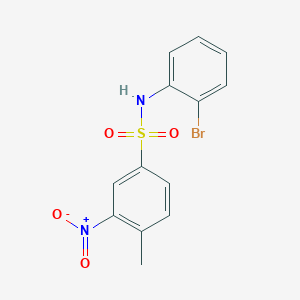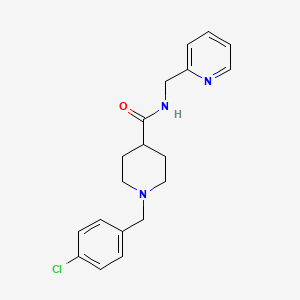
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide (BBS) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBS is a member of the sulfonamide family, which has been widely used in the pharmaceutical industry for its antibacterial, antifungal, and diuretic properties. BBS has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrases play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. This compound has been shown to inhibit carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. Inhibition of CAIX leads to a decrease in intracellular pH, which can impair cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has been shown to reduce pain by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and it can be purified by standard methods. This compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. This compound has also been shown to have good stability in various solvents, which makes it suitable for use in various assays. However, this compound has some limitations for lab experiments. This compound has limited solubility in water, which can limit its use in aqueous assays. Moreover, this compound has a relatively low potency compared to other anticancer agents, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide. One direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of carbonic anhydrases. Another direction is to explore the use of this compound as a diagnostic tool for cancer imaging, particularly in combination with other imaging agents. Moreover, this compound can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Finally, this compound can be studied for its potential use in other therapeutic areas, such as inflammation and pain.
Métodos De Síntesis
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized through different methods, including the reaction of 2-bromoaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction can be carried out in various solvents, such as dichloromethane, tetrahydrofuran, or dimethylformamide. The resulting product can be purified by crystallization or column chromatography. The yield of this compound varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential therapeutic applications, particularly in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its anti-inflammatory and analgesic properties. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, this compound has been studied for its potential use as a diagnostic tool for cancer imaging. This compound can be labeled with radioactive isotopes and used for positron emission tomography (PET) imaging of cancer cells.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-6-7-10(8-13(9)16(17)18)21(19,20)15-12-5-3-2-4-11(12)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJFBHIYXHKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)


![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)
![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)
